molecular formula C5H2BrClN2O2 B1403640 2-Bromo-3-chloro-4-nitropyridine CAS No. 1805138-23-1

2-Bromo-3-chloro-4-nitropyridine

Cat. No. B1403640
M. Wt: 237.44 g/mol
InChI Key: ISDWIGKURABZNN-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-nitropyridine is a pyridine derivative . It has a molecular weight of 237.44 and its IUPAC name is 2-bromo-4-chloro-3-nitropyridine .


Molecular Structure Analysis

The InChI code for 2-Bromo-3-chloro-4-nitropyridine is 1S/C5H2BrClN2O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H . This indicates the positions of the bromine, chlorine, and nitro groups on the pyridine ring.


Physical And Chemical Properties Analysis

2-Bromo-3-chloro-4-nitropyridine is a solid . It should be stored in an inert atmosphere at 2-8°C . The molecular formula is C5H2BrClN2O2 .

Scientific Research Applications

Structural and Vibrational Analysis

2-Bromo-3-chloro-4-nitropyridine and its derivatives have been studied for their crystal structures and vibrational spectra. The crystal structure of 2-Bromo-4-nitropyridine N-oxide, for instance, is orthorhombic with the bromine ion nearly coplanar with the pyridine ring. The study of its polarized Fourier transform IR and Raman spectra provides insights into the molecular structure and intermolecular interactions, such as hydrogen bonds of the type C—H···O, which link the molecules into pairs around centers of symmetry (Hanuza et al., 2002). Similarly, 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide has been investigated for its vibrational properties and crystal structure, showing unique intermolecular interactions and structural features (Ban-Oganowska et al., 2001).

Large-Scale Synthesis and Safety Analysis

In the context of industrial applications, the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation in large-scale production has been explored. This process included a comprehensive safety analysis to ensure the stability of the reactants and products, leading to a reproducible and safe protocol for large-scale synthesis (Agosti et al., 2017).

Computational Studies and Molecular Docking

2-Bromo-3-chloro-4-nitropyridine and related compounds have also been the subject of computational studies. For instance, computational calculations were carried out to analyze the molecular structure and energy of 5-bromo-3-nitropyridine-2-carbonitrile, including molecular docking studies with target protein 3CEJ, suggesting its potential as a centromere-associated protein inhibitor (Arulaabaranam et al., 2021). Quantum mechanical, spectroscopic, and docking studies of 2-Amino-3-bromo-5-nitropyridine have been conducted to understand its molecular structure, electronic and vibrational characteristics, and potential as a nonlinear optical material and protein inhibitor (Abraham et al., 2017).

properties

IUPAC Name

2-bromo-3-chloro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDWIGKURABZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chloro-4-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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